5-bromo-N-isopropyl-2-methoxybenzamide
CAS No.: 899140-56-8
Cat. No.: VC7690745
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.142
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899140-56-8 |
|---|---|
| Molecular Formula | C11H14BrNO2 |
| Molecular Weight | 272.142 |
| IUPAC Name | 5-bromo-2-methoxy-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)9-6-8(12)4-5-10(9)15-3/h4-7H,1-3H3,(H,13,14) |
| Standard InChI Key | OLLQTRANRJGPJJ-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=C(C=CC(=C1)Br)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzamide core modified with three key substituents:
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Methoxy group (-OCH₃) at the 2-position, which enhances electron density and influences intermolecular interactions .
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Bromine atom at the 5-position, enabling participation in cross-coupling reactions such as Suzuki-Miyaura couplings .
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Isopropyl group on the amide nitrogen, increasing steric bulk and lipophilicity compared to simpler alkyl substituents .
The molecular formula (C₁₁H₁₄BrNO₂) corresponds to a molecular weight of 272.14 g/mol. Theoretical calculations using the group contribution method predict a density of approximately 1.45–1.55 g/cm³, consistent with similar brominated aromatics .
Synthesis and Optimization
Retrosynthetic Analysis
Two primary routes are feasible for synthesizing 5-bromo-N-isopropyl-2-methoxybenzamide:
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Amide coupling: Reacting 5-bromo-2-methoxybenzoic acid with isopropylamine using coupling agents like HATU or EDCI .
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Substitution on preformed benzamide: Introducing bromine via electrophilic aromatic substitution on N-isopropyl-2-methoxybenzamide.
Stepwise Synthesis Protocol
A representative procedure adapted from cascade reactions in the Royal Society of Chemistry literature involves :
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Methylation of 5-bromosalicylic acid:
Yield: 85–90% (K₂CO₃, DMF, 60°C, 12 h). -
Acid chloride formation:
Conditions: Reflux in dichloromethane (4 h). -
Amide coupling:
Yield: 70–75% (Et₃N, 0°C → RT, 6 h).
Optimization Notes:
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Palladium-catalyzed Buchwald-Hartwig amination allows alternative routes for nitrogen substitution .
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Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating .
Physicochemical Properties
Thermodynamic Parameters
The relatively high logP value suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .
Stability Profile
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Thermal stability: Decomposes above 200°C (TGA data from analogs) .
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Photostability: Undergoes debromination under UV light (λ = 254 nm) with t₁/₂ = 48 h .
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Hydrolytic stability: Stable in pH 4–8 buffers for >24 h; rapid degradation in strong acids/bases (pH <2 or >10) .
Biological Activity and Mechanism
Enzymatic Interactions
Although direct studies are lacking, structural analogs show:
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HDAC inhibition: IC₅₀ = 1.2 μM for similar brominated benzamides .
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Kinase binding: Kd = 340 nM against JAK2 kinase due to methoxy group’s hydrogen bonding potential .
The isopropyl group may enhance target selectivity by filling hydrophobic pockets in enzyme active sites .
Cytotoxicity Screening
Preliminary data from patent literature on related compounds indicate:
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Antiproliferative activity: GI₅₀ = 8.5 μM against MCF-7 breast cancer cells .
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Selectivity index: 12-fold higher toxicity to cancer vs. normal fibroblasts (WI-38) .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing kinase inhibitors and epigenetic modulators. A 2024 patent describes its incorporation into PROTAC molecules targeting BRCA1-mutant cancers .
Material Science Applications
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